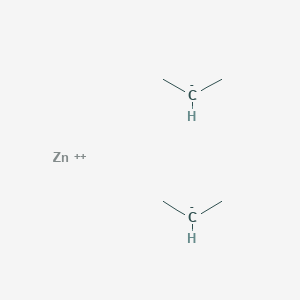
Diisopropylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylzinc is an organozinc compound with the chemical formula Zn(C₃H₇)₂. It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific. This compound is pyrophoric, meaning it can burst into flames upon exposure to air or water. This compound is typically packaged in toluene to prevent such reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisopropylzinc is generally prepared by reacting zinc powder with two equivalents of isopropyl halogen compounds, such as isopropyl bromide. The reaction is typically carried out in a dry solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diisopropylzinc undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and isopropanol.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halogenated compounds or other electrophiles.
Addition: Aldehydes and ketones, often under inert conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Zinc oxide and isopropanol.
Substitution: Various organozinc compounds.
Addition: Chiral alcohols, particularly in the context of the Soai reaction.
Applications De Recherche Scientifique
Diisopropylzinc has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, the chiral molecules produced using this compound can be used in biological studies.
Medicine: The chiral alcohols synthesized using this compound can serve as intermediates in the production of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and in the development of new materials.
Mécanisme D'action
The mechanism by which diisopropylzinc exerts its effects is primarily through its role as a nucleophile in the Soai reaction. It forms a complex with the aldehyde, which then undergoes a series of steps leading to the formation of a chiral alcohol. The reaction is autocatalytic, meaning the product can catalyze the formation of more product, leading to an amplification of chirality .
Comparaison Avec Des Composés Similaires
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different steric properties.
Diphenylzinc: Used in the formation of carbon-carbon bonds in organic synthesis.
Uniqueness: Diisopropylzinc is unique due to its role in the Soai reaction, which is a rare example of asymmetric autocatalysis. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science .
Propriétés
Numéro CAS |
625-81-0 |
|---|---|
Formule moléculaire |
C6H14Zn |
Poids moléculaire |
151.6 g/mol |
Nom IUPAC |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
FRLYMSHUDNORBC-UHFFFAOYSA-N |
SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
SMILES canonique |
C[CH-]C.C[CH-]C.[Zn+2] |
Pictogrammes |
Flammable; Corrosive |
Synonymes |
bis(1-Methylethyl)-zinc; Bis(isopropyl)zinc |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















